molecular formula C12H12BrN3O2 B2878361 5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1421501-20-3

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2878361
CAS No.: 1421501-20-3
M. Wt: 310.151
InChI Key: LAOORLJXENIUFT-UHFFFAOYSA-N
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Description

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromo group and a carboxamide group, as well as an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the carboxamide group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE is unique due to the combination of its structural features, including the bromo-substituted pyridine ring and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-8-4-11(18-16-8)2-3-15-12(17)9-5-10(13)7-14-6-9/h4-7H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOORLJXENIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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